Transporter Selectivity: Quantified Differentiation in Monoamine Release Assays for CAS 21894-66-6
In a direct, head-to-head functional study using rat brain synaptosomes, 3-[2-(trifluoromethyl)phenyl]butan-2-amine demonstrated a distinct monoamine transporter release profile. Its potency for inducing serotonin (5-HT) release (EC50 = 108 nM) was nearly identical to its potency for dopamine (DA) release (EC50 = 106 nM). In contrast, its potency for inducing norepinephrine (NE) release was over 10-fold lower (EC50 = 1,120 nM). This demonstrates a defined selectivity for the SERT and DAT transporters over NET [1].
| Evidence Dimension | Functional release of neurotransmitters from rat brain synaptosomes |
|---|---|
| Target Compound Data | EC50 = 108 nM (5-HT release); EC50 = 106 nM (DA release); EC50 = 1,120 nM (NE release) |
| Comparator Or Baseline | Self-referencing across three transporter targets (SERT, DAT, NET) |
| Quantified Difference | SERT vs. NET: ~10.4-fold selectivity; DAT vs. NET: ~10.6-fold selectivity |
| Conditions | Rat brain synaptosomes; [3H]5-HT, [3H]DA, and [3H]NE release assays [1] |
Why This Matters
This specific and quantifiable transporter selectivity profile is not a general class property and is critical for researchers designing experiments focused on serotonin and dopamine systems while minimizing noradrenergic off-target effects.
- [1] BindingDB. (n.d.). BDBM50025216 (CHEMBL382635) Activity Data. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025216 View Source
